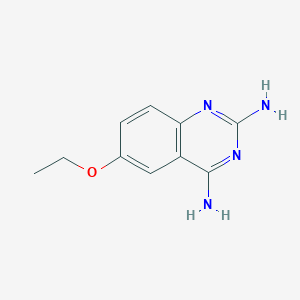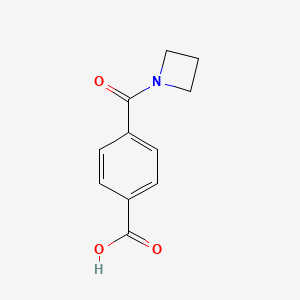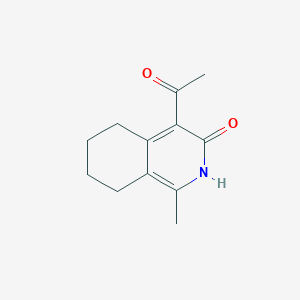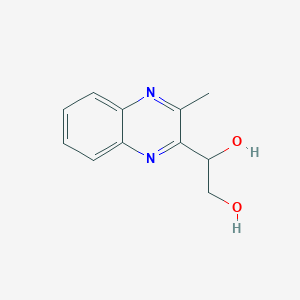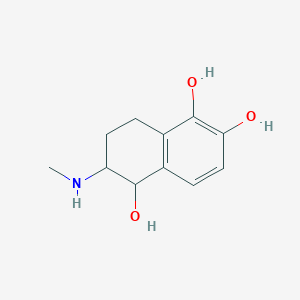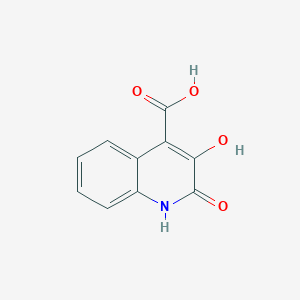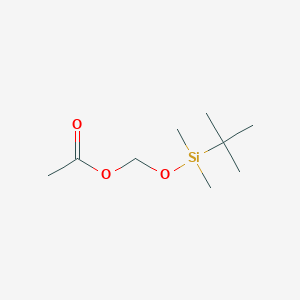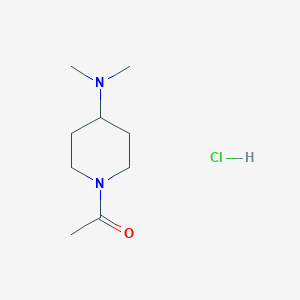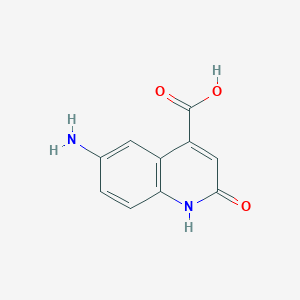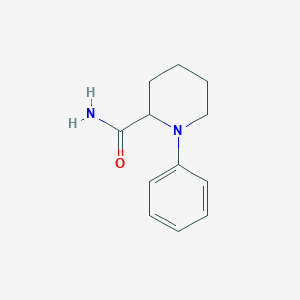![molecular formula C10H11N3O2 B15069270 2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid CAS No. 704867-48-1](/img/structure/B15069270.png)
2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization to form the target compound . Another approach involves the condensation of 2,3-diaminopyridine with appropriate carbonyl compounds, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized imidazopyridine derivatives.
Applications De Recherche Scientifique
2-Ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: This compound is a nonpeptidic angiotensin II receptor antagonist and has been studied for its antihypertensive properties.
Imidazo[4,5-c]pyridine derivatives: These compounds have shown potential as GABA receptor modulators, proton pump inhibitors, and aromatase inhibitors.
Uniqueness
2-Ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
704867-48-1 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-7-12-8-5(2)4-6(10(14)15)11-9(8)13-7/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13) |
Clé InChI |
KZASTNSTDYRLCV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(N1)C(=CC(=N2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


